An In-Depth Technical Guide to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, systematically named N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine, is a secondary amine that incorporates two key pharmacophores: the 2-methoxybenzyl group and the pyridin-3-ylmethyl moiety. This unique combination of a flexible, electron-rich methoxybenzyl unit and a hydrogen-bond accepting pyridinyl group makes it a molecule of significant interest in medicinal chemistry and drug discovery. Its structural similarity to compounds with known biological activities, such as acetylcholinesterase inhibitors, suggests its potential as a scaffold for the development of novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. It is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Properties
The chemical structure of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is characterized by a central secondary amine linking a 2-methoxybenzyl group and a pyridin-3-ylmethyl group.
Key Structural Features:
-
2-Methoxybenzyl Group: The methoxy group at the ortho position of the benzyl ring influences the molecule's conformation and electronic properties. It can act as a hydrogen bond acceptor and modulate the lipophilicity of the compound.
-
Pyridin-3-ylmethyl Moiety: The pyridine ring is a common feature in many biologically active compounds. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, which is often crucial for binding to biological targets.[2]
-
Secondary Amine Linker: The secondary amine provides a flexible linkage between the two aromatic moieties and can act as both a hydrogen bond donor and acceptor.
A visual representation of the chemical structure is provided below.
Caption: Chemical structure of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O | - |
| Molecular Weight | 228.29 g/mol | - |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis
The most common and efficient method for the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the condensation of an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.[3][4][5]
The synthesis of the target compound involves the reaction between 2-methoxybenzylamine and pyridine-3-carbaldehyde.
Caption: Synthetic workflow for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for the synthesis of similar N-benzylpyridinylmethanamines.
Materials:
-
2-Methoxybenzylamine
-
Pyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
To a solution of pyridine-3-carbaldehyde (1.0 eq) in methanol or dichloromethane (10 mL/mmol), add 2-methoxybenzylamine (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions. If using sodium triacetoxyborohydride, it can be added at room temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and effective reducing agent for imines, especially in protic solvents like methanol. Sodium triacetoxyborohydride is an alternative that is particularly useful in aprotic solvents like dichloromethane and can be used in a one-pot procedure where the imine is formed and reduced in situ.[6]
-
Solvent Selection: Methanol is a good solvent for both the starting materials and the borohydride reducing agent. Dichloromethane is a suitable alternative, especially when using sodium triacetoxyborohydride.
-
Work-up Procedure: The aqueous work-up is necessary to remove any remaining reducing agent and inorganic byproducts. The bicarbonate wash neutralizes any acidic species, and the brine wash helps to remove water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.
Structural Elucidation and Characterization
The structure of the synthesized (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons in the 2-methoxybenzyl and pyridin-3-ylmethyl moieties.
-
Aromatic Protons: Signals in the range of δ 6.8-8.6 ppm corresponding to the protons on the pyridine and benzene rings. The protons on the pyridine ring will typically appear at a higher chemical shift (further downfield) due to the electron-withdrawing effect of the nitrogen atom.
-
Methylene Protons: Two singlets (or doublets if there is coupling to the NH proton) in the range of δ 3.7-4.5 ppm, corresponding to the two CH₂ groups.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, corresponding to the -OCH₃ group.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
-
Methylene Carbons: Signals around δ 50-60 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C and C=N Stretch (aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (ether): A strong absorption band in the region of 1230-1270 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 228. Key fragmentation patterns would include the cleavage of the benzylic C-N bonds, leading to fragments corresponding to the 2-methoxybenzyl cation (m/z = 121) and the pyridin-3-ylmethyl cation (m/z = 92).
Potential Applications in Drug Development
The structural motif of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is present in various compounds with demonstrated biological activities. This suggests that the title compound and its derivatives could be promising candidates for drug development in several therapeutic areas.
-
Neurodegenerative Diseases: The structural similarity to acetylcholinesterase inhibitors suggests potential applications in the treatment of Alzheimer's disease and other neurological disorders.[1]
-
Anticancer Agents: Pyridine derivatives are known to exhibit anticancer properties by targeting various signaling pathways.[7]
-
Antimicrobial Agents: The combination of aromatic and heterocyclic moieties may lead to compounds with antibacterial and antifungal activities.
Further research, including in vitro and in vivo studies, is necessary to fully explore the therapeutic potential of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine and its analogues.
Best Practices and Troubleshooting
-
Starting Material Purity: Ensure the purity of the starting materials, 2-methoxybenzylamine and pyridine-3-carbaldehyde, as impurities can lead to side reactions and complicate purification.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC to determine the optimal reaction time and ensure complete conversion.
-
Control of Reducing Agent Addition: The addition of sodium borohydride should be done slowly and at a low temperature to control the reaction rate and prevent side reactions.
-
Thorough Work-up: A thorough aqueous work-up is crucial for removing inorganic byproducts and simplifying the final purification step.
-
Careful Purification: Column chromatography should be performed carefully to obtain the final product in high purity.
Conclusion
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a molecule with a chemical structure that holds significant promise for applications in medicinal chemistry. This guide has provided a detailed overview of its synthesis via reductive amination, a robust and versatile method. The outlined characterization techniques provide a clear roadmap for the structural verification of the synthesized compound. The potential applications discussed herein should encourage further investigation into the biological activities of this interesting molecular scaffold.
References
-
PubChem. 2-Methoxybenzylamine. Retrieved from [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Zhu, W., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018–6035. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
Sources
- 1. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 2. dea.gov [dea.gov]
- 3. 95899-01-7|(2-Methoxyphenyl)(pyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
